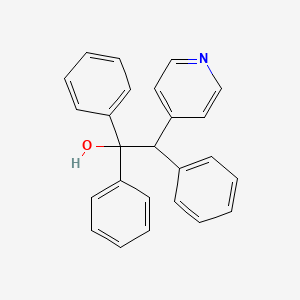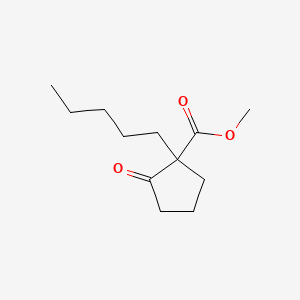
Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclopentanecarboxylic acid, characterized by the presence of a pentyl group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester can be synthesized through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
Another method involves the reaction of cyclopentanone with pentyl bromide in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The resulting compound is then esterified with methanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentanecarboxylic alcohol derivatives.
Substitution: Various substituted cyclopentanecarboxylic acid esters.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors. The pentyl group may influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Cyclopentanecarboxylic acid, 2-oxo-, propyl ester: Contains a propyl ester group.
Cyclopentanecarboxylic acid, 2-oxo-, butyl ester: Contains a butyl ester group.
Uniqueness
Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the pentyl group enhances its hydrophobicity, while the methyl ester group provides a reactive site for further chemical modifications.
Eigenschaften
CAS-Nummer |
55443-08-8 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
methyl 2-oxo-1-pentylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-8-12(11(14)15-2)9-6-7-10(12)13/h3-9H2,1-2H3 |
InChI-Schlüssel |
BRMCOKJTFZKQJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(CCCC1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


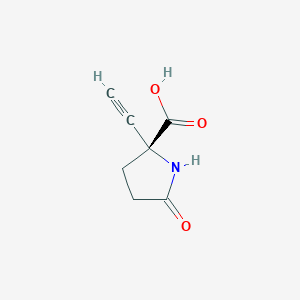


![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)
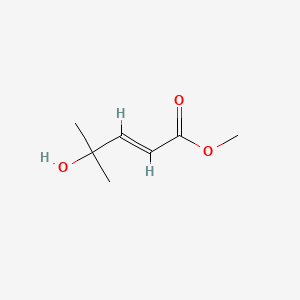
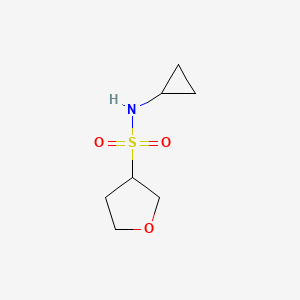



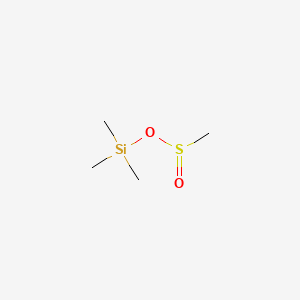
![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)


